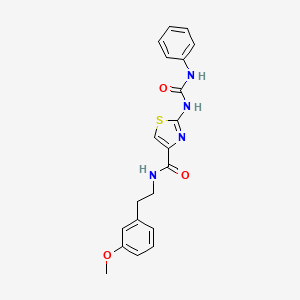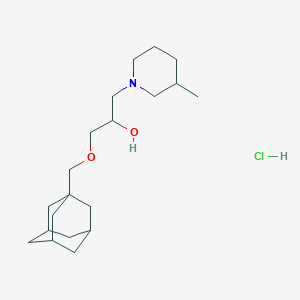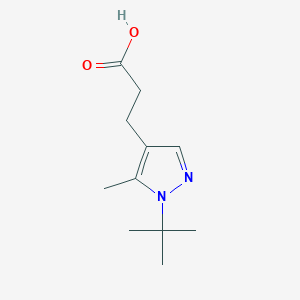
1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be synthesized using different methods.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- Derivatization and Identification Techniques : Nycz et al. (2016) detailed the identification and derivatization of selected cathinones through various spectroscopic studies, including GC-MS, IR, NMR, and single-crystal X-ray diffraction, highlighting the utility of such compounds in forensic science and analytical chemistry (Nycz, Paździorek, Małecki, & Szala, 2016).
- Pharmacological Characterization : Grimwood et al. (2011) explored a novel κ-opioid receptor antagonist, demonstrating the process of pharmacological characterization, including affinity assessments and in vivo efficacy, which underscores the potential for compounds with pyrrolidinyl groups to be investigated for therapeutic purposes (Grimwood, Lu, Schmidt, et al., 2011).
- Chemical Synthesis : Sarbu et al. (2019) synthesized novel bromo-substituted dithiolium derivatives, showcasing methods for creating structurally unique chemicals for potential application in materials science or as chemical intermediates (Sarbu, Lungu, Sandu, Chirita, & Bahrin, 2019).
Applications in Material Science and Radiopharmacy
- Selective Complexation for Nuclear Chemistry : Wu et al. (2019) examined the complexation of Am(III) with a hydrophilic ligand for the selective separation of minor actinides from lanthanides, indicating the relevance of similar compounds in nuclear waste management and radiopharmacy (Wu, Lv, He, et al., 2019).
Advanced Materials and Polymer Science
- Polymer Synthesis : Faghihi et al. (2011) reported on the synthesis of new poly(amide-imide)s based on specific dianhydrides and diamines, illustrating the use of complex organic compounds in the development of high-performance polymers with unique thermal and mechanical properties (Faghihi, Shabanian, & Valikhani, 2011).
Chemical Synthesis and Molecular Design
- Molecular Synthesis : Roman (2013) utilized a ketonic Mannich base for generating a structurally diverse library of compounds, demonstrating the flexibility of pyrrolidinyl-containing compounds in synthetic chemistry for creating a wide array of molecules (Roman, 2013).
Propriétés
IUPAC Name |
1-(2,4-dibromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO2.ClH/c14-10-3-4-13(12(15)7-10)18-9-11(17)8-16-5-1-2-6-16;/h3-4,7,11,17H,1-2,5-6,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLILYVVQXVSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide](/img/structure/B2721833.png)

![13-Ethyl-8-(4-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721836.png)
![N-Ethyl-4-methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2721838.png)




![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2721846.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2721848.png)